

Comparative Transcriptomic Analysis of SDR-04 Expressing Cells

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Compound of Interest

Compound Name: SDR-04

Cat. No.: B15570214

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This guide provides a comprehensive comparison of the transcriptomic landscape in cells expressing the novel short-chain dehydrogenase/reductase **SDR-04** versus control cells. The data presented herein offers insights into the molecular pathways modulated by **SDR-04**, highlighting its potential as a therapeutic target. This analysis is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research.

Introduction to SDR-04

SDR-04 is a recently identified member of the short-chain dehydrogenase/reductase (SDR) superfamily. Preliminary studies suggest its involvement in cellular stress response and metabolic reprogramming. To elucidate its function, a comparative transcriptomic analysis was performed on a human cell line engineered to overexpress **SDR-04**.

Quantitative Transcriptomic Data

The following tables summarize the key findings from the RNA-sequencing (RNA-Seq) analysis of **SDR-04** expressing cells compared to isogenic control cells.

Table 1: Top 10 Differentially Expressed Genes (DEGs) in SDR-04 Expressing Cells

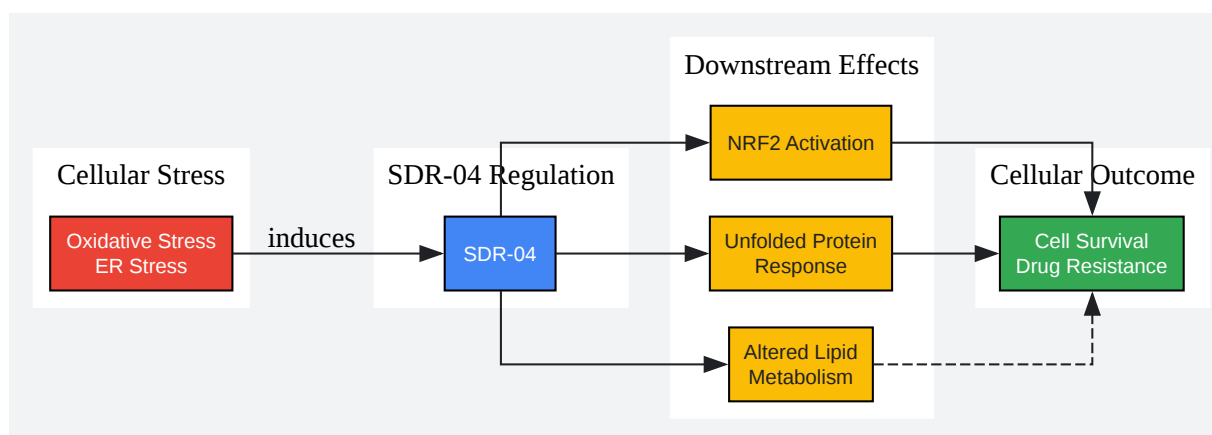
Gene Symbol	Gene Name	Log2 Fold Change	p-value	FDR
HSPA6	Heat Shock Protein Family A (Hsp70) Member 6	4.2	1.5e-8	4.5e-7
DDIT3	DNA Damage Inducible Transcript 3	3.8	3.2e-8	9.1e-7
TRIB3	Tribbles Pseudokinase 3	3.5	8.1e-8	2.1e-6
HMOX1	Heme Oxygenase 1	3.1	1.2e-7	3.0e-6
SLC7A11	Solute Carrier Family 7 Member 11	2.9	2.5e-7	5.8e-6
GCLM	Glutamate-Cysteine Ligase Modifier Subunit	2.6	4.1e-7	8.9e-6
NQO1	NAD(P)H Quinone Dehydrogenase 1	2.4	6.3e-7	1.3e-5
ERO1A	Endoplasmic Reticulum Oxidoreductase 1 Alpha	-2.1	9.8e-7	1.9e-5
SCD	Stearoyl-CoA Desaturase	-2.5	5.4e-7	1.1e-5
FADS2	Fatty Acid Desaturase 2	-2.8	3.7e-7	7.9e-6

Table 2: Enriched Signaling Pathways in SDR-04 Expressing Cells

Pathway Name (KEGG)	p-value	FDR	Genes
Unfolded Protein Response	1.2e-6	3.6e-5	HSPA6, DDIT3, TRIB3
NRF2-mediated Oxidative Stress Response	3.8e-6	9.5e-5	HMOX1, SLC7A11, GCLM, NQO1
Ferroptosis	8.2e-6	1.8e-4	SLC7A11, GCLM
Fatty Acid Metabolism	1.5e-5	3.2e-4	SCD, FADS2
p53 Signaling Pathway	2.1e-5	4.1e-4	DDIT3

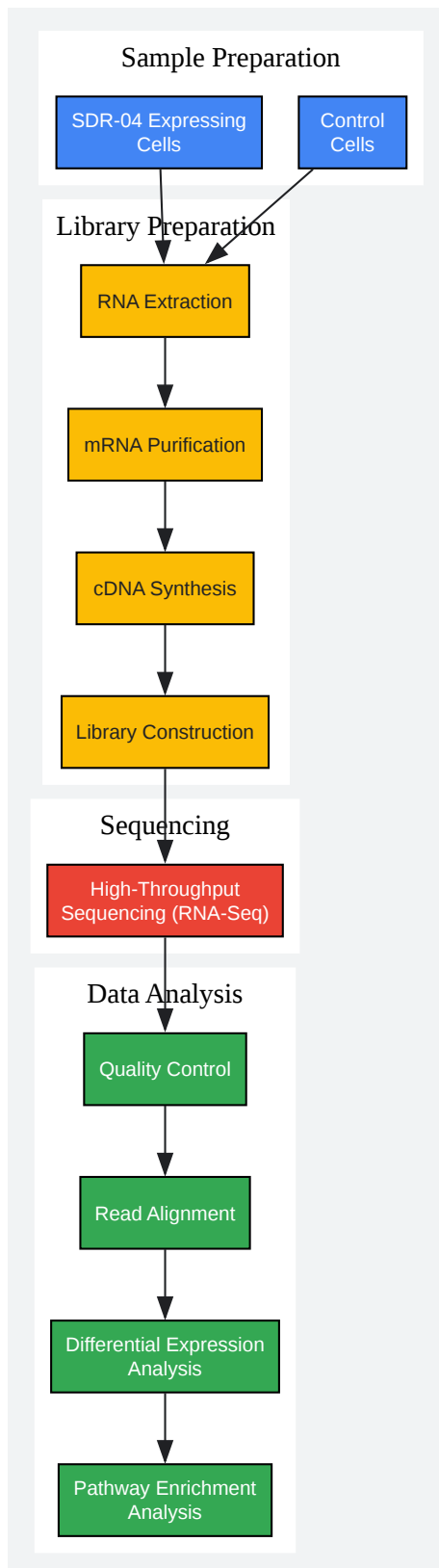
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the putative signaling pathway affected by **SDR-04** and the experimental workflow used for this study.



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Caption: Putative **SDR-04** signaling pathway in response to cellular stress.



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Caption: Experimental workflow for comparative transcriptomics.

Experimental Protocols

Cell Culture and Transfection

HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For **SDR-04** overexpression, cells were transfected with a pcDNA3.1 vector containing the full-length human **SDR-04** cDNA using Lipofectamine 3000 (Invitrogen) according to the manufacturer's instructions. Control cells were transfected with an empty pcDNA3.1 vector. Stably transfected cells were selected using G418 (800 µg/mL).

RNA Extraction and Quality Control

Total RNA was extracted from **SDR-04** expressing and control cells using the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol. RNA concentration and purity were assessed using a NanoDrop spectrophotometer (Thermo Fisher Scientific). RNA integrity was evaluated using the Agilent 2100 Bioanalyzer (Agilent Technologies). Samples with an RNA Integrity Number (RIN) > 9.0 were used for library preparation.

RNA-Sequencing Library Preparation and Sequencing

RNA-sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina (New England Biolabs) according to the manufacturer's instructions. Poly(A) mRNA was isolated using oligo(dT) magnetic beads. The purified mRNA was fragmented and used for first-strand and second-strand cDNA synthesis. The resulting double-stranded cDNA was end-repaired, A-tailed, and ligated to Illumina sequencing adapters. The ligated products were amplified by PCR to generate the final cDNA libraries. The quality and quantity of the libraries were assessed using the Agilent 2100 Bioanalyzer and Qubit Fluorometer (Thermo Fisher Scientific). The libraries were sequenced on an Illumina NovaSeq 6000 platform with a 150 bp paired-end read length.

Data Analysis

Raw sequencing reads were first processed to remove adapter sequences and low-quality reads using Trimmomatic. The quality of the filtered reads was assessed using FastQC. The clean reads were then aligned to the human reference genome (GRCh38) using STAR aligner.

Gene expression levels were quantified as Transcripts Per Million (TPM) using RSEM. Differential expression analysis was performed using DESeq2 in R. Genes with a false discovery rate (FDR) < 0.05 and a $|\log_2 \text{fold change}| > 1$ were considered differentially expressed. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed using g:Profiler to identify biological processes and pathways affected by **SDR-04** expression.

Conclusion

The comparative transcriptomic analysis of **SDR-04** expressing cells reveals a significant upregulation of genes involved in the unfolded protein response and NRF2-mediated oxidative stress response, suggesting a role for **SDR-04** in cellular adaptation to stress. Conversely, a downregulation of genes related to fatty acid metabolism was observed. These findings provide a foundation for further investigation into the precise molecular mechanisms of **SDR-04** and its potential as a therapeutic target in diseases characterized by cellular stress and metabolic dysregulation.

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